Cas no 439111-82-7 (4H-THIENO[3,2-D][1,3]OXAZIN-4-ONE, 2-(4-FLUOROPHENYL)-)
![4H-THIENO[3,2-D][1,3]OXAZIN-4-ONE, 2-(4-FLUOROPHENYL)- structure](https://it.kuujia.com/scimg/cas/439111-82-7x500.png)
439111-82-7 structure
Nome del prodotto:4H-THIENO[3,2-D][1,3]OXAZIN-4-ONE, 2-(4-FLUOROPHENYL)-
4H-THIENO[3,2-D][1,3]OXAZIN-4-ONE, 2-(4-FLUOROPHENYL)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-THIENO[3,2-D][1,3]OXAZIN-4-ONE, 2-(4-FLUOROPHENYL)-
- HMS2340G20
- SCHEMBL914214
- 2-(4-fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one
- AKOS015993475
- 2-(4-fluorophenyl)thieno[3,2-d][1,3]oxazin-4-one
- 7R-1337
- SMR000126123
- 439111-82-7
- MLS000541265
- CHEMBL1556852
- MFCD03012476
- 4H-Thieno[3,2-d][1,3]oxazin-4-one, 2-(4-fluorophenyl)-
-
- MDL: MFCD03012476
- Inchi: InChI=1S/C12H6FNO2S/c13-8-3-1-7(2-4-8)11-14-9-5-6-17-10(9)12(15)16-11/h1-6H
- Chiave InChI: WAESZBXXLFRQBF-UHFFFAOYSA-N
Proprietà calcolate
- Massa esatta: 247.01032777Da
- Massa monoisotopica: 247.01032777Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 1
- Complessità: 352
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 66.9Ų
- XLogP3: 3
4H-THIENO[3,2-D][1,3]OXAZIN-4-ONE, 2-(4-FLUOROPHENYL)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB297873-100mg |
2-(4-Fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one; . |
439111-82-7 | 100mg |
€283.50 | 2025-02-15 | ||
Key Organics Ltd | 7R-1337-5MG |
2-(4-fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one |
439111-82-7 | >90% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | 7R-1337-1MG |
2-(4-fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one |
439111-82-7 | >90% | 1mg |
£37.00 | 2025-02-08 | |
abcr | AB297873-100 mg |
2-(4-Fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one; . |
439111-82-7 | 100 mg |
€221.50 | 2023-07-20 | ||
Key Organics Ltd | 7R-1337-100MG |
2-(4-fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one |
439111-82-7 | >90% | 100mg |
£146.00 | 2025-02-08 | |
Key Organics Ltd | 7R-1337-10MG |
2-(4-fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one |
439111-82-7 | >90% | 10mg |
£63.00 | 2025-02-08 | |
Key Organics Ltd | 7R-1337-50MG |
2-(4-fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one |
439111-82-7 | >90% | 50mg |
£102.00 | 2025-02-08 |
4H-THIENO[3,2-D][1,3]OXAZIN-4-ONE, 2-(4-FLUOROPHENYL)- Letteratura correlata
-
1. Back matter
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
439111-82-7 (4H-THIENO[3,2-D][1,3]OXAZIN-4-ONE, 2-(4-FLUOROPHENYL)-) Prodotti correlati
- 1824735-04-7((Z)-3-(1-Acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid)
- 2103032-09-1(rac-(1R,2S)-1-methyl-2-(pentan-2-yl)cyclohexan-1-ol)
- 1806444-57-4(3-Bromo-5-(3-chloropropanoyl)benzoyl chloride)
- 1806349-51-8(1-(3-Bromo-5-(difluoromethyl)phenyl)-3-chloropropan-2-one)
- 2137534-74-6(2-{(tert-butoxy)carbonylamino}-3-4-(propan-2-yloxy)-1H-pyrazol-1-ylbutanoic acid)
- 2229031-48-3(tert-butyl N-{2-amino-3-3-fluoro-5-(trifluoromethyl)phenylpropyl}carbamate)
- 1876436-68-8(3,5-Difluoro-4-methoxy-N-methylaniline)
- 1507262-36-3(Carbamic acid, N-[3-(methylamino)cyclohexyl]-, 1,1-dimethylethyl ester)
- 886496-61-3(3-[5-(2-NITRO-PHENYL)-FURAN-2-YL]-ACRYLIC ACID ETHYL ESTER)
- 1855469-83-8(2-(3-Ethyl-3-hydroxyazetidin-1-yl)benzaldehyde)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:439111-82-7)4H-THIENO[3,2-D][1,3]OXAZIN-4-ONE, 2-(4-FLUOROPHENYL)-

Purezza:99%
Quantità:1g
Prezzo ($):315.0